molecular formula C14H10BrN3O2 B13478148 5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B13478148
M. Wt: 332.15 g/mol
InChI Key: ZVAZYZFTSFSLNW-UHFFFAOYSA-N
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Description

The compound 5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a Schiff base derivative. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from 5-bromosalicylaldehyde and a benzodiazole derivative. Schiff bases are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the condensation reaction between 5-bromosalicylaldehyde and 2,3-dihydro-1H-1,3-benzodiazol-2-one . The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one: can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The Schiff base moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one: is unique due to its specific combination of a Schiff base and benzodiazole structure. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H10BrN3O2

Molecular Weight

332.15 g/mol

IUPAC Name

5-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C14H10BrN3O2/c15-9-1-4-13(19)8(5-9)7-16-10-2-3-11-12(6-10)18-14(20)17-11/h1-7,19H,(H2,17,18,20)

InChI Key

ZVAZYZFTSFSLNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)Br)O)NC(=O)N2

Origin of Product

United States

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